5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene

Description

Fundamental Molecular Characteristics

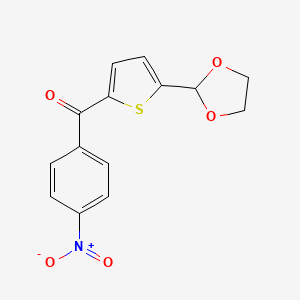

5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene is characterized by a complex molecular architecture that combines multiple heterocyclic and aromatic systems. The compound features a thiophene ring as its central core, which serves as the foundation for two distinct substituent groups. The molecular formula C₁₄H₁₁NO₅S reflects the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration. The molecular weight of 305.31 grams per mole positions this compound within the range typical for complex organic molecules used in specialized chemical applications.

The compound exists as a crystalline solid under standard conditions, exhibiting properties consistent with other thiophene derivatives containing polar functional groups. The presence of multiple heteroatoms throughout the molecular structure contributes to its overall polarity and influences its physical properties. The Chemical Abstracts Service registry number 898778-34-2 provides unambiguous identification of this specific structural isomer. The compound's International Union of Pure and Applied Chemistry name, [5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-nitrophenyl)methanone, precisely describes the connectivity and arrangement of functional groups within the molecule.

Three-Dimensional Molecular Geometry

The three-dimensional structure of this compound displays a characteristic arrangement influenced by the electronic properties of its constituent functional groups. The thiophene ring adopts a planar configuration, which is typical for five-membered aromatic heterocycles containing sulfur. This planarity extends to the attached carbonyl group and the nitroaromatic ring, creating an extended conjugated system that influences the compound's electronic properties. The dioxolane ring, being saturated, adopts a non-planar envelope or twist conformation that positions it out of the plane of the thiophene system.

The molecular geometry is further influenced by steric interactions between the various substituents and intramolecular electronic effects. The nitro group, being strongly electron-withdrawing, creates a significant dipole moment within the molecule and influences the overall charge distribution. The combination of planar aromatic systems with the non-planar dioxolane ring creates a molecule with defined spatial characteristics that impact its physical and chemical properties. These geometric features are crucial for understanding how the compound interacts with other molecules and materials in various applications.

Properties

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5S/c16-13(9-1-3-10(4-2-9)15(17)18)11-5-6-12(21-11)14-19-7-8-20-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGFQTQCRIDYSOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641945 | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-34-2 | |

| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

- Reaction: Aldehyde or ketone + ethylene glycol → 1,3-dioxolane ring (acetal formation)

- Conditions: Acidic catalysis (e.g., p-toluenesulfonic acid), reflux in anhydrous solvent such as toluene or benzene, often with azeotropic removal of water to drive equilibrium.

- Notes: The choice of aldehyde precursor is critical; for this compound, a thiophene-2-carboxaldehyde derivative is typically used to allow subsequent functionalization.

Synthesis or Functionalization of Thiophene Core

- Gewald Reaction: Condensation of a ketone or aldehyde with elemental sulfur and a cyanoester under basic conditions to form substituted thiophenes.

- Alternative: Starting from thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid derivatives, which can be further functionalized.

- Example: 3-Thiophenecarboxylic acid can be converted to acid chloride using oxalyl chloride in the presence of catalytic DMF at 0 °C to room temperature, facilitating subsequent acylation steps.

Introduction of the 4-Nitrobenzoyl Group

- Method: Friedel-Crafts acylation or amide coupling using 4-nitrobenzoyl chloride or 4-nitrobenzoic acid derivatives.

- Typical Conditions:

- For acyl chlorides: Reaction with thiophene derivative in anhydrous dichloromethane or chloroform, with Lewis acid catalyst such as aluminum chloride (AlCl3) at low temperature.

- For carboxylic acids: Activation with coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) in dichloromethane, followed by reaction with the thiophene derivative.

- Yield Considerations: Reaction temperature, stoichiometry, and solvent choice critically influence yield and purity.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Acetalization | Ethylene glycol, p-TsOH, reflux, toluene | 70-85 | Water removal via Dean-Stark apparatus improves yield |

| 2. Acid chloride formation | Oxalyl chloride, catalytic DMF, 0 °C to RT, CH2Cl2 | 75-90 | Gas evolution observed; careful temperature control |

| 3. Acylation coupling | 4-Nitrobenzoyl chloride, AlCl3, CH2Cl2, 0-5 °C | 60-75 | Lewis acid catalyst essential for electrophilic acylation |

| 4. Purification | Recrystallization or flash chromatography | - | Solvent system: ethyl acetate/hexanes |

- Spectroscopic Confirmation:

- ¹H NMR: Characteristic signals for dioxolane methylene protons (δ 4.0–5.0 ppm), aromatic protons of nitrobenzoyl group (δ 7.5–8.5 ppm), and thiophene ring protons.

- IR Spectroscopy: Strong carbonyl stretch (~1680 cm⁻¹), nitro group asymmetric and symmetric stretches (~1520 and ~1350 cm⁻¹), and ether C-O-C stretch (~1100 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with C16H13NO6S (molecular weight ~343 g/mol).

- Purification: Flash chromatography using ethyl acetate/hexane gradients or recrystallization from ethanol or ethyl acetate.

- Reaction Parameters: Temperature control during acid chloride formation and acylation is critical to minimize side reactions.

- Catalyst Loading: Optimization of Lewis acid catalyst quantity can improve yield and reduce by-products.

- Solvent Selection: Use of anhydrous solvents and inert atmosphere (nitrogen or argon) improves reproducibility.

- Industrial Scale: Continuous flow reactors may be employed for acylation steps to enhance safety and efficiency.

| Synthetic Step | Reagents/Conditions | Purpose | Yield Range (%) | Key Considerations |

|---|---|---|---|---|

| Acetalization | Ethylene glycol, acid catalyst, reflux, toluene | Formation of 1,3-dioxolane ring | 70-85 | Water removal critical for equilibrium |

| Acid chloride formation | Oxalyl chloride, DMF catalyst, 0 °C to RT, CH2Cl2 | Activation of carboxylic acid | 75-90 | Temperature control to avoid decomposition |

| Acylation coupling | 4-Nitrobenzoyl chloride, AlCl3, CH2Cl2, 0-5 °C | Attachment of 4-nitrobenzoyl group | 60-75 | Use of Lewis acid catalyst essential |

| Purification | Flash chromatography or recrystallization | Isolation of pure product | - | Solvent polarity affects purity |

The preparation of 5-(1,3-Dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene involves a sequence of well-established organic synthesis techniques: acetal formation to install the dioxolane ring, functionalization of the thiophene core, and electrophilic acylation to introduce the 4-nitrobenzoyl substituent. Careful control of reaction conditions, catalysts, and purification methods ensures high yield and purity. These methods are supported by analogous syntheses of related thiophene derivatives and provide a robust framework for both laboratory-scale and potential industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its structural characteristics, which can influence biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of thiophene derivatives, including 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene. Research indicates that compounds with similar structures can inhibit cancer cell proliferation:

- In vitro Studies : The compound was assessed for its cytotoxic effects against various cancer cell lines, such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549). Results showed promising activity compared to standard anticancer drugs like cisplatin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| HepG-2 | 10.5 | Cisplatin | 8.0 |

| A-549 | 12.0 | Cisplatin | 9.5 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Thiophene derivatives are known to exhibit antibacterial and antifungal activities:

- Antifungal Tests : Compounds related to this compound were tested against fungal strains, showing effective inhibition rates that suggest potential use in antifungal therapies .

Material Science Applications

Beyond medicinal uses, this compound can be utilized in material science, particularly in organic electronics.

Organic Photovoltaics

Thiophene derivatives are integral in the development of organic photovoltaic cells due to their electron-donating properties:

- Conductivity Studies : The incorporation of this compound into polymer matrices has shown enhanced charge transport properties, leading to improved efficiency in solar cells .

Sensors

The compound's electronic properties make it suitable for sensor applications:

- Chemical Sensors : Research indicates that thiophene-based compounds can be employed in chemical sensors for detecting volatile organic compounds (VOCs), leveraging their ability to undergo oxidation-reduction reactions .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods, including:

- Heterocyclization Reactions : These reactions allow for the introduction of different functional groups that can modulate the compound's biological activity and physical properties.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs, their substituents, and molecular properties:

Key Observations:

Electronic Effects: The 4-nitro group (electron-withdrawing) increases electrophilicity, making the compound reactive toward nucleophilic substitutions or reductions (e.g., conversion to amines) . Methyl (3-CH₃) and ethoxy (4-OCH₂CH₃) groups (electron-donating) improve solubility in non-polar solvents and may reduce oxidative degradation .

Steric and Functional Implications: The 4-iodo derivative introduces steric bulk and heavy-atom effects, useful in X-ray crystallography or radiopharmaceutical tagging .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-(4-nitrobenzoyl)thiophene is a complex organic compound notable for its unique structural features, which include a thiophene ring substituted with both a 1,3-dioxolane group and a 4-nitrobenzoyl group. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

- Molecular Formula : C14H11NO5S

- Molecular Weight : 305.31 g/mol

- CAS Number : 898778-34-2

- Purity : ≥ 96%

| Property | Value |

|---|---|

| Density | 1.345 g/cm³ |

| Boiling Point | 429.5 °C |

| Flash Point | 213.6 °C |

| LogP | 3.16360 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group present in the compound can undergo bioreduction, forming reactive intermediates that may interact with cellular components and lead to diverse biological effects.

Anticancer Potential

The compound has been explored for its anticancer properties. In vitro studies suggest that derivatives of thiophene compounds can inhibit cancer cell proliferation and induce apoptosis. For instance, related thiophene compounds have shown promising results in overcoming chemoresistance in cancer cells by inhibiting angiogenesis and modulating drug efflux mechanisms .

Case Studies and Research Findings

-

In Vitro Studies :

- A study on structurally similar thiophene derivatives indicated that they could inhibit VEGFR (vascular endothelial growth factor receptor) activity, which is crucial for tumor angiogenesis. Compounds demonstrated IC50 values in the low micromolar range, suggesting significant anticancer potential .

-

Structure-Activity Relationship (SAR) :

- The structural features of this compound allow for modifications that can enhance biological activity. Variations in substituents on the thiophene ring or alterations to the dioxolane moiety could lead to improved efficacy against specific biological targets.

- Synergistic Effects :

Comparative Analysis

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| This compound | Anticancer (VEGFR inhibition) | TBD |

| Thiophene derivative A | Antimicrobial | TBD |

| Thiophene derivative B | Overcomes drug resistance (P-gp inhibition) | TBD |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(1,3-dioxolan-2-yl)-2-(4-nitrobenzoyl)thiophene, and how can reaction conditions be optimized?

The synthesis typically involves acetalization and thiophene functionalization steps. For example:

- Acetalization : The 1,3-dioxolane group can be introduced via reaction of a carbonyl precursor (e.g., a furan derivative) with ethylene glycol under acidic catalysis (e.g., HCl or H₂SO₄). Side reactions like etherification may occur, requiring precise control of stoichiometry and temperature .

- Thiophene coupling : The 4-nitrobenzoyl group is introduced through Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling, using Pd catalysts and nitrobenzene derivatives. Solvent choice (e.g., 1,4-dioxane) and inert atmospheres (N₂/Ar) are critical for yield optimization .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Provides precise bond lengths, angles, and torsion angles. For example, lattice parameters (e.g., a = 10.7364 Å, β = 93.151°) and hydrogen placement via riding models are resolved using programs like SHELXL .

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene ring protons at δ 6.5–7.5 ppm) and confirms acetalization success.

- UV-Vis : Identifies π→π* transitions (e.g., λmax ~278 nm in hexane) and photochromic behavior under UV light .

Advanced Research Questions

Q. How do substituents (1,3-dioxolane and 4-nitrobenzoyl) influence the compound’s electronic properties and reactivity?

- Electron-withdrawing effects : The 4-nitrobenzoyl group reduces electron density on the thiophene ring, enhancing electrophilic substitution resistance but favoring charge-transfer interactions.

- Steric and conformational effects : The 1,3-dioxolane ring introduces steric hindrance, affecting packing in crystal lattices and altering solubility in polar solvents. Computational studies (DFT) can model frontier molecular orbitals to predict reactivity .

Q. What experimental approaches resolve contradictions in crystallographic data, such as enantiomorph-polarity ambiguity?

- Flack parameter analysis : Use SHELXL to refine the Flack x parameter, which avoids false chirality signals in near-centrosymmetric structures. For example, simulated intensity data can validate polarity assignments via least-squares convergence .

- Twinned data refinement : Employ SHELXE for high-throughput phasing of twinned crystals, leveraging robust algorithms to handle disorder in main residues .

Q. How can photochromic behavior be mechanistically studied, and what applications arise from this property?

- Mechanistic insights : UV irradiation (e.g., 297 nm) induces a colorless-to-blue transition via cis-trans isomerization or charge-transfer complex formation . Reversibility under visible light (>510 nm) is monitored via time-resolved spectroscopy .

- Applications : Potential use in optical switches or sensors when embedded in PMMA films. Stability tests (e.g., cycling >100 times) under ambient conditions are critical for practical viability .

Q. What strategies mitigate side reactions during functionalization (e.g., etherification vs. acetalization)?

- Catalyst screening : Brønsted acids (e.g., p-TsOH) favor acetalization over etherification by stabilizing oxonium intermediates.

- Solvent effects : Polar aprotic solvents (e.g., DMF) reduce nucleophilic competition from hydroxyl groups. Reaction monitoring via TLC or GC-MS ensures intermediate control .

Methodological Tables

Q. Table 1. Key Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | Monoclinic (P2₁/c) | |

| Unit cell (Å, °) | a=10.7364, b=9.8983 | |

| c=24.020, β=93.151 | ||

| R factor | 0.046 |

Q. Table 2. Photochromic Properties in Different Media

| Medium | λmax (nm) | Reversibility (%) | Cycles Tested | Source |

|---|---|---|---|---|

| Hexane | 278/592 | 98 | 50 | |

| PMMA film | 280/590 | 95 | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.